10-Iminophenanthren-9-one
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Overview
Description
10-Iminophenanthren-9-one is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon This compound is notable for its unique structure, which includes an imine group attached to the phenanthrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Iminophenanthren-9-one typically involves the reaction of 9,10-phenanthrenequinone with aniline or its derivatives. The reaction is often catalyzed by metal catalysts such as titanium tetrachloride (TiCl4) in the presence of bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) at elevated temperatures (around 140°C) to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the catalytic system used.
Chemical Reactions Analysis
Types of Reactions: 10-Iminophenanthren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Phenanthrene amine derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Scientific Research Applications
10-Iminophenanthren-9-one has found applications in several scientific research areas:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-Iminophenanthren-9-one involves its ability to form coordination complexes with metal ions. The imine group can act as a ligand, binding to metal centers and influencing their reactivity. This property is exploited in catalysis and the development of new materials .
Comparison with Similar Compounds
9,10-Phenanthrenequinone: A precursor to 10-Iminophenanthren-9-one, used in similar applications.
1,2-Bis(imino)acenaphthene (BIAN): Another redox-active ligand with similar coordination chemistry properties.
Phenanthrenequinoneimines: Compounds with similar structures and reactivity, used in coordination chemistry.
Uniqueness: this compound is unique due to its specific imine substitution on the phenanthrene backbone, which imparts distinct electronic and steric properties. These characteristics make it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
3942-85-6 |
---|---|
Molecular Formula |
C14H9NO |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
10-iminophenanthren-9-one |
InChI |
InChI=1S/C14H9NO/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,15H |
InChI Key |
KTOHWYNGCILGLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)C2=N |
Origin of Product |
United States |
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